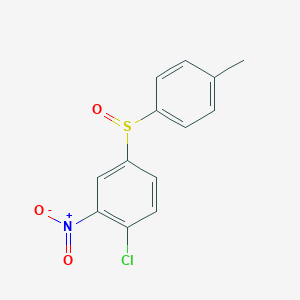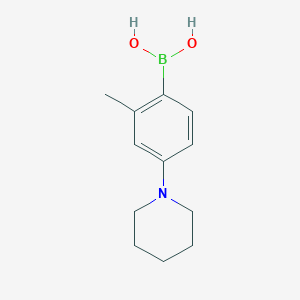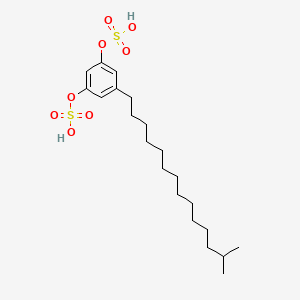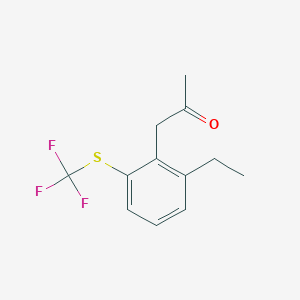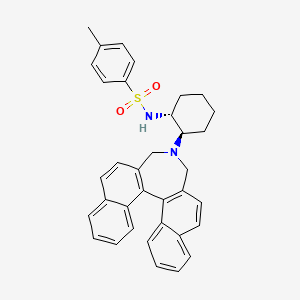
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] is a complex organic compound with a unique structure that has garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] typically involves multi-step organic reactions. The initial steps often include the formation of the core dinaphthyl structure through a series of Friedel-Crafts alkylation reactions. Subsequent steps involve the introduction of functional groups and chiral centers using reagents such as organolithium compounds and chiral catalysts. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound] is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the refinement of reaction conditions, minimizing by-products and maximizing yield. Industrial methods also incorporate green chemistry principles to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or toluene.
Major Products
Applications De Recherche Scientifique
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar aromatic structure but lack the chiral centers and specific functional groups of this compound].
Chiral catalysts: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are used in asymmetric synthesis but have different structural features and applications.
Bioactive molecules: Similar bioactive molecules may include other polycyclic aromatic compounds with therapeutic potential, each with unique properties and mechanisms of action.
Propriétés
Formule moléculaire |
C35H34N2O2S |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C35H34N2O2S/c1-24-14-20-29(21-15-24)40(38,39)36-32-12-6-7-13-33(32)37-22-27-18-16-25-8-2-4-10-30(25)34(27)35-28(23-37)19-17-26-9-3-5-11-31(26)35/h2-5,8-11,14-21,32-33,36H,6-7,12-13,22-23H2,1H3/t32-,33-/m1/s1 |
Clé InChI |
PFBSYCRSZJMMPH-CZNDPXEESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



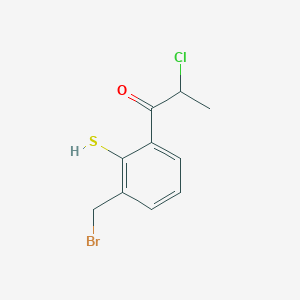
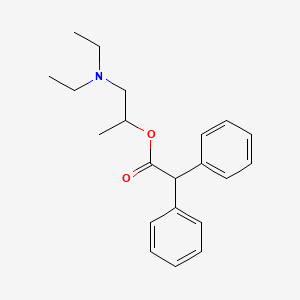
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
